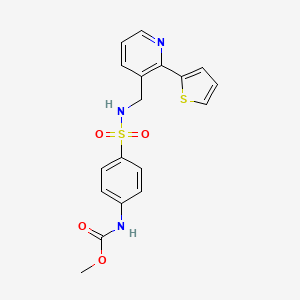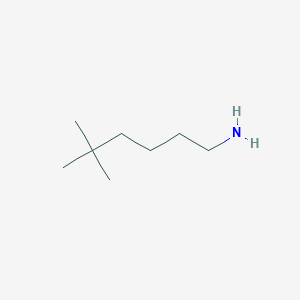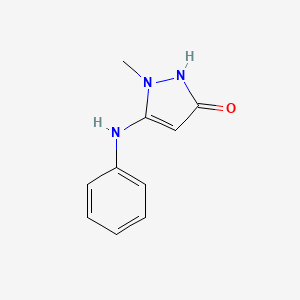
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate, also known as MDB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs and peptides. In materials science, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has shown potential as a building block for the synthesis of novel organic materials with unique electronic and optical properties.
Mecanismo De Acción
The exact mechanism of action of Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate is not yet fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has also been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to induce apoptosis and inhibit cell proliferation. In drug delivery systems, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to improve the stability and bioavailability of certain drugs and peptides. In materials science, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to have unique electronic and optical properties, making it a promising building block for novel organic materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has several advantages for use in lab experiments, including its high purity and stability, as well as its potential for use in a range of applications. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several potential future directions for research on Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate, including further studies on its mechanism of action and potential applications in drug discovery and materials science. In drug discovery, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate could be further studied for its potential as an anti-cancer agent or as a building block for drug delivery systems. In materials science, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate could be used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. Additionally, further studies could be conducted to optimize the synthesis method of Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate and reduce its cost, making it more accessible for research and potential commercial applications.
Conclusion
In conclusion, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate could lead to the development of new and innovative solutions in these fields.
Métodos De Síntesis
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 5-methylfurfurylamine, followed by reduction and amidation reactions. The final product is obtained as a white crystalline powder with a purity of over 98%.
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-11-5-6-12(25-11)7-8-17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSGEMXDSYVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2907285.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)

![1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone](/img/structure/B2907289.png)
![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2907290.png)

![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)

![2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2907300.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)

